6,7-dimethoxy-1-(3-nitrophenyl)spiro[3H-isoquinoline-4,4'-oxane]
Overview
Description
6,7-Dimethoxy-1-(3-nitrophenyl)spiro[3H-isoquinoline-4,4’-oxane] is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage This particular compound features a spiro linkage between an isoquinoline and an oxane ring, with methoxy and nitrophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-1-(3-nitrophenyl)spiro[3H-isoquinoline-4,4’-oxane] typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 6,7-dimethoxyisoquinoline and 3-nitrophenyl derivatives.
Formation of Spiro Compound: The key step involves the formation of the spiro linkage. This can be achieved through a cyclization reaction where the isoquinoline and oxane rings are connected via a spiro carbon atom.
Reaction Conditions: The cyclization reaction often requires specific conditions such as the presence of a strong base or acid, appropriate solvents, and controlled temperatures to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Solvents: Selection of solvents that facilitate the reaction and are easy to remove post-reaction.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-(3-nitrophenyl)spiro[3H-isoquinoline-4,4’-oxane] can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: The primary product would be the corresponding amine.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
6,7-Dimethoxy-1-(3-nitrophenyl)spiro[3H-isoquinoline-4,4’-oxane] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-1-(3-nitrophenyl)spiro[3H-isoquinoline-4,4’-oxane] depends on its interaction with molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their function.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1-(3-nitrophenyl)-2,2’,3,3’,5’,6’-hexahydro-1H-spiro[isoquinoline-4,4’-pyran]
- 6,7-Dimethoxy-1-(3-nitrophenyl)-2’,3’,5’,6’-tetrahydro-3H-spiro[isoquinoline-4,4’-pyran]
Uniqueness
- Structural Features : The unique spiro linkage and specific substituents (methoxy and nitrophenyl groups) distinguish it from other compounds.
- Reactivity : Its reactivity profile, including the types of reactions it undergoes and the conditions required, sets it apart from similar compounds.
Properties
IUPAC Name |
6,7-dimethoxy-1-(3-nitrophenyl)spiro[3H-isoquinoline-4,4'-oxane] | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-26-18-11-16-17(12-19(18)27-2)21(6-8-28-9-7-21)13-22-20(16)14-4-3-5-15(10-14)23(24)25/h3-5,10-12H,6-9,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQOSQJCLOOMQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NCC23CCOCC3)C4=CC(=CC=C4)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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